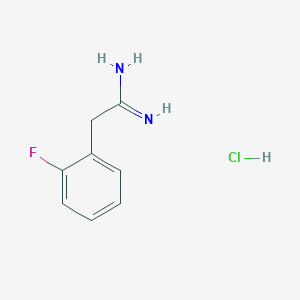
2-(2-Fluorophenyl)ethanimidamide hydrochloride
描述
2-(2-Fluorophenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
属性
IUPAC Name |
2-(2-fluorophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCHPAFMZRITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-(2-Fluorophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-fluorobenzonitrile with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(2-Fluorophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-Fluorophenyl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Fluorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(2-Fluorophenyl)ethanimidamide hydrochloride can be compared with other similar compounds such as:
- 2-(4-Fluorophenyl)ethanimidamide hydrochloride
- 2-(2-Chlorophenyl)ethanimidamide hydrochloride
These compounds share similar structural features but differ in their chemical and biological properties, making this compound unique in its applications and effects .
生物活性
2-(2-Fluorophenyl)ethanimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9FN2·HCl
- Molecular Weight : 188.63 g/mol
- IUPAC Name : N-(2-fluorophenyl)ethanimidamide hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorophenyl group enhances its binding affinity to various biological receptors, influencing pathways involved in cell signaling and metabolic processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A431 (epidermal carcinoma)
In one study, the compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating a moderate level of cytotoxicity.
Antiplasmodial Activity
Research has highlighted the potential antimalarial activity of this compound. It was found to inhibit the growth of Plasmodium falciparum in vitro, with promising selectivity indices.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.034 | 1526 |
Case Studies
-
In Vitro Efficacy Against Cancer Cells
A study conducted on the efficacy of various imidamide derivatives, including this compound, reported significant inhibition of cancer cell growth in vitro. The results suggested that structural modifications can enhance potency against specific cancer types. -
Antimicrobial Screening
In a comparative study, various derivatives were screened for antimicrobial activity. The results indicated that the introduction of fluorine atoms significantly improved the antibacterial properties compared to non-fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


